molecular formula C15H12BrN3O3S B12726156 1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid CAS No. 84968-74-1

1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid

Cat. No.: B12726156
CAS No.: 84968-74-1
M. Wt: 394.2 g/mol
InChI Key: FNKJIOKWIWZYBW-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, a hydroxy group, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromophenylacetic acid, which is then subjected to various reactions to introduce the thiazole and pyrazole rings. The reaction conditions often involve the use of reagents such as bromine, sodium hydroxide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in various substituted derivatives .

Scientific Research Applications

1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Bromophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

84968-74-1

Molecular Formula

C15H12BrN3O3S

Molecular Weight

394.2 g/mol

IUPAC Name

2-[2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C15H12BrN3O3S/c1-8-11(6-13(20)21)14(22)19(18-8)15-17-12(7-23-15)9-2-4-10(16)5-3-9/h2-5,7,18H,6H2,1H3,(H,20,21)

InChI Key

FNKJIOKWIWZYBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)CC(=O)O

Origin of Product

United States

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